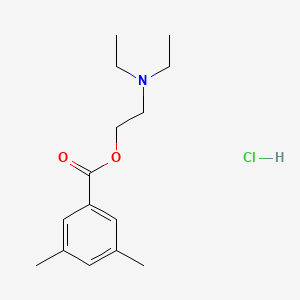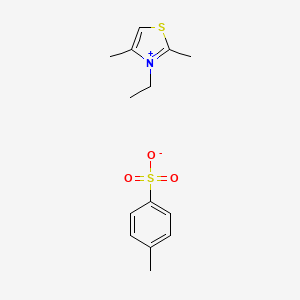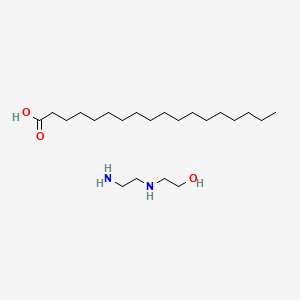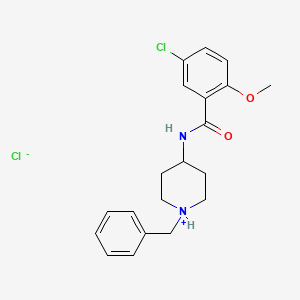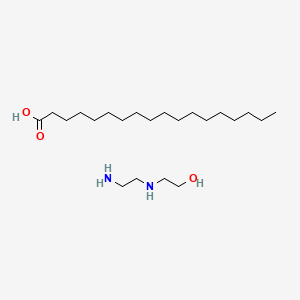
2-(2-Aminoethylamino)ethanol;octadecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Aminoethylamino)ethanol: and octadecanoic acid are two distinct chemical compounds2-(2-Aminoethylamino)ethanol is a linear molecule with primary and secondary amine groups, commonly used as an intermediate in various industrial applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(2-Aminoethylamino)ethanol: can be synthesized through the reaction of ethylene oxide with ethylenediamine under controlled conditions . The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the formation of the desired product.
Octadecanoic acid: is commonly derived from animal fats and vegetable oils through a process called saponification. This involves the hydrolysis of triglycerides in the presence of a strong base, such as sodium hydroxide, to yield glycerol and fatty acids .
Industrial Production Methods
In industrial settings, 2-(2-Aminoethylamino)ethanol is produced in large quantities using continuous flow reactors to ensure consistent quality and yield . The process involves precise control of temperature, pressure, and reactant concentrations.
Octadecanoic acid: is produced on an industrial scale through the hydrogenation of unsaturated fatty acids obtained from natural sources . This process converts the unsaturated bonds into saturated bonds, resulting in the formation of octadecanoic acid.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Aminoethylamino)ethanol: undergoes various chemical reactions, including oxidation, reduction, and substitution . It can react with oxidizing agents to form corresponding oxides and with reducing agents to yield amines. Substitution reactions involve the replacement of one functional group with another, often using halogenating agents.
Octadecanoic acid: primarily undergoes esterification and saponification reactions . Esterification involves the reaction with alcohols to form esters, while saponification involves the hydrolysis of the ester bonds in triglycerides to yield glycerol and fatty acids.
Common Reagents and Conditions
For 2-(2-Aminoethylamino)ethanol , common reagents include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride for substitution reactions . The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields.
For octadecanoic acid , common reagents include alcohols for esterification and strong bases like sodium hydroxide for saponification . These reactions are usually conducted at elevated temperatures to facilitate the reaction kinetics.
Major Products Formed
The major products formed from the reactions of 2-(2-Aminoethylamino)ethanol include oxides, amines, and substituted derivatives . For octadecanoic acid , the major products include esters and glycerol .
Applications De Recherche Scientifique
2-(2-Aminoethylamino)ethanol: is used in various scientific research applications, including the development of detergents, fabric softeners, chelates, fuel additives, and coatings . Its unique chemical properties make it a valuable intermediate in the synthesis of complex molecules.
Octadecanoic acid: is widely used in the production of soaps, cosmetics, and detergents . It also finds applications in the pharmaceutical industry as an excipient and in the food industry as an additive.
Mécanisme D'action
The mechanism of action of 2-(2-Aminoethylamino)ethanol involves its ability to act as a nucleophile in various chemical reactions . Its primary and secondary amine groups can participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.
Octadecanoic acid: exerts its effects through its ability to form micelles in aqueous solutions . This property is essential in its role as a surfactant in soaps and detergents, where it helps to emulsify and remove dirt and grease.
Comparaison Avec Des Composés Similaires
2-(2-Aminoethylamino)ethanol: can be compared with other ethylene amines, such as ethylenediamine and diethylenetriamine . Its unique combination of primary and secondary amine groups gives it distinct reactivity and versatility in chemical synthesis.
Octadecanoic acid: can be compared with other fatty acids, such as palmitic acid and oleic acid . Its saturated nature and long carbon chain make it particularly effective as a surfactant and emulsifying agent.
Similar Compounds
- Ethylenediamine
- Diethylenetriamine
- Palmitic acid
- Oleic acid
Propriétés
Numéro CAS |
68815-50-9 |
|---|---|
Formule moléculaire |
C22H48N2O3 |
Poids moléculaire |
388.6 g/mol |
Nom IUPAC |
2-(2-aminoethylamino)ethanol;octadecanoic acid |
InChI |
InChI=1S/C18H36O2.C4H12N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;5-1-2-6-3-4-7/h2-17H2,1H3,(H,19,20);6-7H,1-5H2 |
Clé InChI |
HGTATKUEMJEGAV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)O.C(CNCCO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


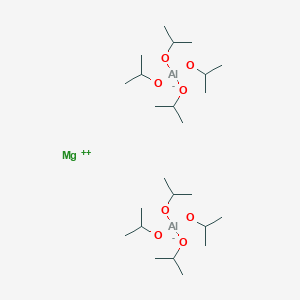
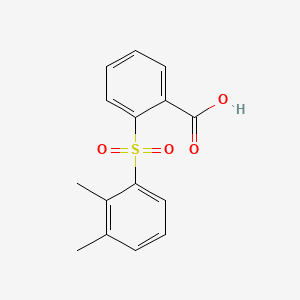
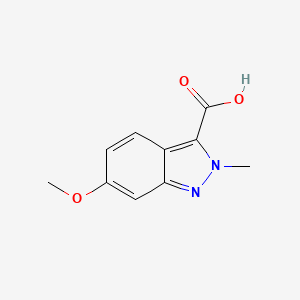
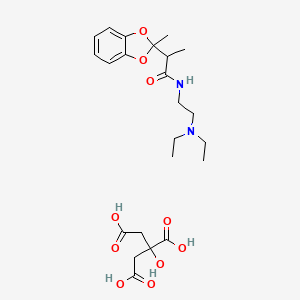


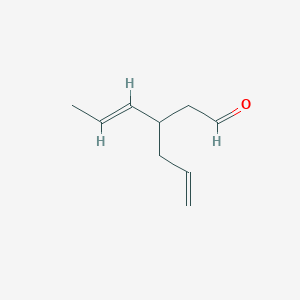
![6-[(1-Oxoallyl)oxy]hexyl N,N-diethyl-beta-alaninate](/img/structure/B13757847.png)
